molecular formula C16H13Cl2N3OS B5001620 N-(2,3-dichlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide

N-(2,3-dichlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide

Cat. No. B5001620
M. Wt: 366.3 g/mol
InChI Key: XTHKMKSLLDQIDN-UHFFFAOYSA-N
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Description

The compound of interest is related to a class of chemicals known for their potential in various biological and chemical applications due to their unique structural features. While the specific compound "N-(2,3-dichlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide" does not directly appear in the research literature, closely related compounds have been synthesized and studied, providing insights into potential synthesis pathways, molecular structure analyses, and property evaluations.

Synthesis Analysis

The synthesis of related compounds often involves the condensation of benzimidazole derivatives with various halophenyl derivatives, utilizing catalysts such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole (Yu et al., 2014). These methods could potentially be adapted for the synthesis of "this compound" by selecting appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized using techniques like IR, NMR, and single-crystal X-ray diffraction. These analyses reveal the compound's molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding its reactivity and properties (Yu et al., 2014).

Chemical Reactions and Properties

The reactivity of benzimidazole derivatives, including potential reactions and transformations, can be inferred from studies on similar compounds. For example, reactions involving the thiadiazole and oxadiazole moieties with various reagents have been explored to synthesize antibacterial agents (Ramalingam et al., 2019), indicating a wide range of chemical reactivity that could be applicable to the target compound.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, can be deduced from related compounds. For instance, enhancements in aqueous solubility and oral absorption have been achieved through specific structural modifications (Shibuya et al., 2018), suggesting strategies for modifying "this compound" to improve its physical properties.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards electrophiles or nucleophiles, and photostability, can be inferred from structural analogs. The presence of benzimidazole and thiadiazole groups suggests potential sites for chemical modification and interaction with biological targets (Shibuya et al., 2018).

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3OS/c1-9-5-6-11-13(7-9)21-16(20-11)23-8-14(22)19-12-4-2-3-10(17)15(12)18/h2-7H,8H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHKMKSLLDQIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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